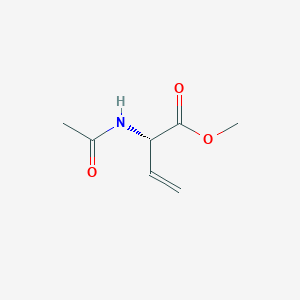
Methyl (2S)-2-acetamidobut-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル (2S)-2-アセトアミドブト-3-エノエートは、エステル官能基とアミド基を含むユニークな構造を持つ有機化合物です。
2. 製法
合成経路と反応条件: メチル (2S)-2-アセトアミドブト-3-エノエートの合成は、通常、(2S)-2-アセトアミドブト-3-エノ酸をメタノールでエステル化することによって行われます。この反応は、通常、硫酸または塩酸などの酸で触媒されます。反応は、酸のエステルへの完全な変換を確実にするために還流条件下で行われます。
工業生産方法: 工業環境では、メチル (2S)-2-アセトアミドブト-3-エノエートの生産は、連続フローリアクターを使用して規模拡大できます。これらのリアクターは、反応条件を正確に制御でき、最終製品の収率と純度を高めることができます。フローリアクターを使用すると、プロセスも安全かつ効率的になります。
反応の種類:
酸化: メチル (2S)-2-アセトアミドブト-3-エノエートは、特に二重結合で、酸化反応を起こす可能性があります。 .
還元: この化合物は、水素化反応を使用して還元することができます。この反応では、パラジウム担持炭素などの金属触媒の存在下で、二重結合が単結合に変換されます。
置換: 求核置換反応は、エステル基で起こり、メトキシ基が他の求核剤と置き換わります。
一般的な試薬と条件:
酸化: オゾン (O3) の後、ジメチルスルフィドまたは亜鉛などの還元剤
還元: パラジウム担持炭素触媒を用いた水素ガス (H2)。
置換: 塩基性条件下で、アミンやアルコールなどのさまざまな求核剤。
生成される主な生成物:
酸化: アルデヒドやケトンなどのカルボニル化合物。
還元: 飽和エステル。
置換: 使用した求核剤に応じて、新しいエステルまたはアミド。
4. 科学研究への応用
メチル (2S)-2-アセトアミドブト-3-エノエートは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成の中間体として使用されます。そのユニークな構造により、さまざまな官能基変換が可能になります。
生物学: この化合物は、特にエステラーゼやアミダーゼを含む酵素触媒反応の研究に使用できます。
産業: 特殊化学品の生産やポリマーのビルディングブロックとして使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-2-acetamidobut-3-enoate typically involves the esterification of (2S)-2-acetamidobut-3-enoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond. .
Reduction: The compound can be reduced using hydrogenation reactions, where the double bond is converted to a single bond in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Ozone (O3) followed by a reducing agent like dimethyl sulfide or zinc
Reduction: Hydrogen gas (H2) with a palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Saturated esters.
Substitution: New esters or amides depending on the nucleophile used.
科学的研究の応用
Methyl (2S)-2-acetamidobut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and amidases.
Industry: Used in the production of specialty chemicals and as a building block for polymers.
作用機序
メチル (2S)-2-アセトアミドブト-3-エノエートの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、生物系では、エステラーゼなどの酵素の基質として作用し、エステル結合を加水分解して対応する酸とアルコールを生成できます。 この化合物のアミド基は、タンパク質や核酸との水素結合やその他の相互作用にも関与し、生物学的活性を影響を与えます .
類似化合物:
メチル (2S)-2-アセトアミドブト-3-エノ酸: エステルの親酸。
メチル (2S)-2-アセトアミドブト-3-エノエートアナログ: エステル基またはアミド基に異なる置換基を持つ、類似の構造を持つ化合物。
ユニークさ: メチル (2S)-2-アセトアミドブト-3-エノエートは、同一分子内にエステル基とアミド基を組み合わせているため、ユニークです。 この二重機能により、さまざまな化学反応に関与することが可能になり、有機合成において汎用性の高い中間体になります .
類似化合物との比較
Methyl (2S)-2-acetamidobut-3-enoic acid: The parent acid of the ester.
Methyl (2S)-2-acetamidobut-3-enoate analogs: Compounds with similar structures but different substituents on the ester or amide groups.
Uniqueness: this compound is unique due to its combination of an ester and an amide group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
特性
CAS番号 |
820220-49-3 |
|---|---|
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC名 |
methyl (2S)-2-acetamidobut-3-enoate |
InChI |
InChI=1S/C7H11NO3/c1-4-6(7(10)11-3)8-5(2)9/h4,6H,1H2,2-3H3,(H,8,9)/t6-/m0/s1 |
InChIキー |
DLUNQFFKPOIAOQ-LURJTMIESA-N |
異性体SMILES |
CC(=O)N[C@@H](C=C)C(=O)OC |
正規SMILES |
CC(=O)NC(C=C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-](/img/structure/B12518772.png)
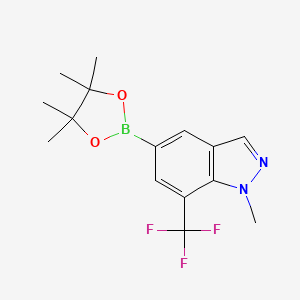
![2'-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine](/img/structure/B12518782.png)
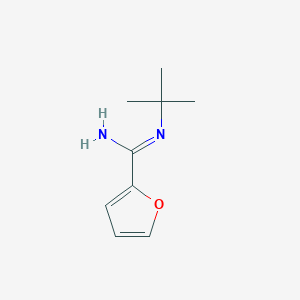
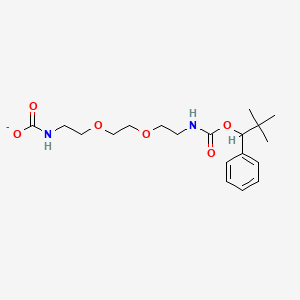
![N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12518796.png)
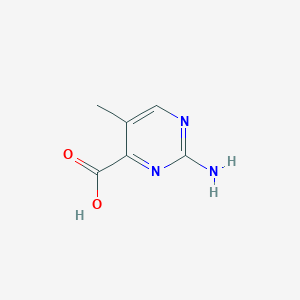

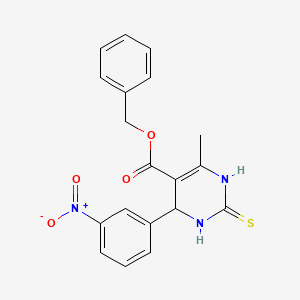

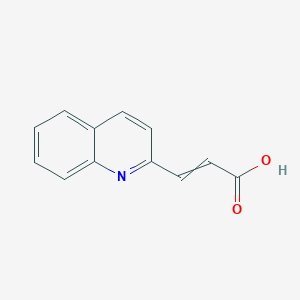
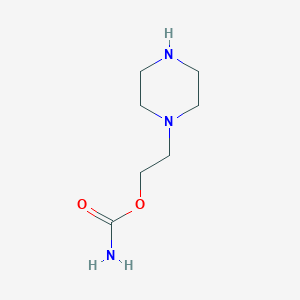
![3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane](/img/structure/B12518860.png)
![1,1'-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one)](/img/structure/B12518868.png)
